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Compound of Interest

Compound Name:
2-amino-N-(3-

hydroxypropyl)benzamide

Cat. No.: B1276102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with a wide range of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzamide

derivatives, focusing on their roles as Histone Deacetylase (HDAC) inhibitors, Poly (ADP-

ribose) polymerase (PARP) inhibitors, and anticonvulsant agents. The information is presented

to facilitate the rational design of new, more potent, and selective therapeutic agents.

Histone Deacetylase (HDAC) Inhibitors
2-Aminobenzamide derivatives represent a significant class of HDAC inhibitors. The 2-amino

group is crucial for chelating the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3),

making this moiety a key zinc-binding group (ZBG).[1] The general pharmacophore for these

inhibitors consists of the 2-aminobenzamide ZBG, a linker region, and a capping group that

interacts with the surface of the enzyme.[2]

Structure-Activity Relationship Summary:
Zinc-Binding Group (ZBG): The ortho-amino group on the benzamide is essential for potent

HDAC inhibitory activity. Derivatives lacking this feature are often devoid of class I HDAC

inhibitory potency.[3]
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Linker Region: The nature and length of the linker connecting the ZBG to the capping group

significantly influence potency and selectivity.

Capping Group: Modifications to the capping group, often an aromatic or heteroaromatic

ring, are well-tolerated and can be optimized to enhance potency and selectivity for specific

HDAC isoforms.

Comparative Inhibitory Activity of 2-Aminobenzamide
HDAC Inhibitors:

Compound
Linker and
Capping
Group

HDAC1
IC50 (µM)

HDAC2
IC50 (µM)

HDAC3
IC50 (µM)

Reference

7j

Phenyl linker,

4-

methylphenyl

cap

0.65 0.78 1.70 [3]

7b

Phenyl linker,

unsubstituted

phenyl cap

>10 >10 >10 [3]

7e

Phenyl linker,

4-

chlorophenyl

cap

>10 >10 >10 [3]

7g

Phenyl linker,

3-

methylphenyl

cap

>10 >10 >10 [3]

Note: The IC50 values are indicative of the concentration of the compound required to inhibit

50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathway of HDAC Inhibition
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HDAC inhibitors, by preventing the deacetylation of histones, lead to a more open chromatin

structure, allowing for the transcription of tumor suppressor genes. This can induce cell cycle

arrest, differentiation, and apoptosis.
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Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors
While the 2-aminobenzamide scaffold is more established in HDAC inhibitors, related

benzimidazole carboxamides have shown potent PARP inhibitory activity.[4] The core structure

mimics the nicotinamide portion of the NAD+ substrate, inhibiting the enzyme's catalytic

activity. PARP inhibitors are particularly effective in cancers with deficiencies in homologous

recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as

synthetic lethality.[5]

Structure-Activity Relationship Summary:
Core Scaffold: The benzamide or benzimidazole carboxamide core is crucial for binding to

the nicotinamide-binding pocket of PARP enzymes.

Substitutions: Modifications at various positions of the core structure can significantly impact

potency and selectivity against different PARP isoforms. For benzimidazole derivatives,

substitutions at the C-2 position have been extensively explored.
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Comparative Inhibitory Activity of Benzimidazole-based
PARP Inhibitors:

Compound
R-group on
Benzimidazole

PARP-1 Ki (nM) Reference

8a H 240 [4]

8b Methyl 120 [4]

8c Aminomethyl 60 [4]

8e Isopropylaminomethyl 15 [4]

Note: Ki (inhibition constant) is another measure of inhibitor potency; a lower Ki value indicates

a more potent inhibitor.

Signaling Pathway of PARP Inhibition (Synthetic
Lethality)
PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). Inhibition of

PARP leads to the accumulation of SSBs, which, during DNA replication, are converted to

double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the homologous

recombination (HR) pathway. However, in cancer cells with deficient HR (e.g., BRCA1/2

mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[5][6]
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Caption: Synthetic lethality induced by PARP inhibitors.

Anticonvulsant Agents
Certain 2- and 3-aminobenzanilide derivatives have demonstrated significant anticonvulsant

activity. The mechanism of action for many anticonvulsants involves the modulation of voltage-

gated sodium channels or the enhancement of GABAergic neurotransmission.[7][8]

Structure-Activity Relationship Summary:
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Amine Position: The position of the amino group on the benzanilide scaffold influences

activity, with both 2- and 3-amino derivatives showing promise.

Aniline Substitutions: Alkyl substitutions on the aniline ring can significantly impact potency

and neurotoxicity. For instance, a 3-aminobenzanilide with a 2,6-dimethylaniline moiety was

found to be a potent anti-MES compound.

Comparative Anticonvulsant Activity of
Aminobenzanilides:

Compound Structure
MES ED50
(mg/kg)

Neurotoxici
ty TD50
(mg/kg)

Protective
Index (PI)

Reference

21

3-Amino-N-

(2,6-

dimethylphen

yl)benzamide

13.48 284.6 21.11

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of

the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the

population. The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.

Experimental Workflow for Anticonvulsant Screening
The preclinical evaluation of anticonvulsant drugs typically involves rodent models subjected to

either maximal electroshock (MES) or chemoconvulsant (e.g., pentylenetetrazole, PTZ)

induced seizures.
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Caption: Preclinical screening workflow for anticonvulsant drugs.
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Experimental Protocols
HDAC Inhibition Assay (Fluorometric)

Reagents and Materials: Recombinant human HDAC1, 2, and 3 enzymes; Fluor de Lys®-

SIRT1 substrate (Boc-Lys(Ac)-AMC); Fluor de Lys® developer; assay buffer (e.g., 50 mM

Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); test compounds (2-

aminobenzamide derivatives) dissolved in DMSO; 96-well black microplates.

Procedure:

A serial dilution of the test compounds is prepared in the assay buffer.

10 µL of the diluted compounds are added to the wells of the microplate.

10 µL of the HDAC enzyme solution is added to each well and incubated for 15 minutes at

37°C.

20 µL of the substrate solution is added to initiate the reaction. The plate is incubated for

60 minutes at 37°C.

40 µL of the developer solution is added to each well to stop the reaction and generate the

fluorescent signal.

The plate is incubated for 15 minutes at room temperature.

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the compound concentration.

PARP Inhibition Assay (Colorimetric)
Reagents and Materials: Recombinant human PARP-1 enzyme; activated DNA; biotinylated

NAD+; streptavidin-HRP conjugate; TMB substrate; stop solution (e.g., 1 M H2SO4); assay

buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2); test compounds dissolved

in DMSO; 96-well high-binding microplates.
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Procedure:

The microplate is coated with histones and incubated overnight at 4°C.

The plate is washed and blocked.

A serial dilution of the test compounds is prepared in the assay buffer.

25 µL of the diluted compounds are added to the wells.

25 µL of the PARP enzyme and activated DNA mixture is added to each well.

25 µL of the biotinylated NAD+ solution is added to initiate the reaction. The plate is

incubated for 60 minutes at room temperature.

The plate is washed, and 100 µL of streptavidin-HRP conjugate is added to each well and

incubated for 60 minutes at room temperature.

The plate is washed, and 100 µL of TMB substrate is added.

The reaction is stopped by adding 100 µL of the stop solution.

Absorbance is measured at 450 nm using a microplate reader.

Data Analysis: The IC50 values are calculated from the dose-response curves.

Anticonvulsant Screening in Mice
Animals: Male Swiss albino mice (20-25 g).

Maximal Electroshock (MES) Test:

Animals are administered the test compound intraperitoneally (i.p.) or orally (p.o.).

After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus

(e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
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The ED50 is determined using a sufficient number of dose groups.

Pentylenetetrazole (PTZ) Test:

Animals are pre-treated with the test compound.

After the appropriate absorption time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is

administered.

Animals are observed for the onset of clonic and tonic seizures for a period of 30 minutes.

Protection is defined as the absence of seizures. The ED50 is calculated.

Neurotoxicity (Rotarod Test):

The motor coordination of the animals is tested on a rotating rod (e.g., 5-10 rpm).

Animals are trained to stay on the rod for a set period (e.g., 1-2 minutes).

After administration of the test compound, the ability of the animal to remain on the rod is

assessed at various time points.

The TD50, the dose at which 50% of the animals fail the test, is determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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